1-(4-Chlorophenyl)-2-methylbutan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-3-8(2)11(13)9-4-6-10(12)7-5-9/h4-8,11H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVMBRDHYOGMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 1 4 Chlorophenyl 2 Methylbutan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
This section would have detailed the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J), and integration values for each proton in the 1-(4-Chlorophenyl)-2-methylbutan-1-amine molecule. An interactive data table would have been provided for clarity.
This subsection would have presented the chemical shifts (δ) for each unique carbon atom in the molecule, including those in the chlorophenyl ring and the methylbutan-amine side chain. An interactive data table would have been included to summarize these findings.
Here, the article would have discussed the application of 2D NMR techniques to confirm the structural assignment of this compound. This would involve detailing the correlations observed in COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivity between protons and carbons.
Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Analysis
This section would have reported the experimentally determined exact mass of the protonated molecule [M+H]⁺ of this compound. This data would have been used to confirm the elemental composition of the compound. An interactive data table would have compared the theoretical and observed exact masses.
This subsection would have focused on the fragmentation pattern of this compound under ESI-MS conditions. The characteristic fragment ions and their proposed structures would have been discussed to provide further structural confirmation. An interactive data table would have listed the observed m/z values and their corresponding fragment assignments.
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Studies
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In a typical MS/MS experiment involving this compound, the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of 198.1, would be selected and subjected to collision-induced dissociation (CID). nih.govbu.edu This process involves colliding the ion with neutral gas molecules (like argon or nitrogen), which imparts internal energy and induces fragmentation.
The fragmentation of this compound is expected to be dominated by cleavages adjacent to the amine group and the aromatic ring, leading to the formation of stable carbocations. The primary fragmentation pathways would likely include:
Alpha-Cleavage: The most probable fragmentation is the cleavage of the C-C bond between the benzylic carbon and the sec-butyl group. This would result in the formation of a highly stable benzylic iminium ion.
Benzylic Cleavage: Loss of the sec-butyl radical (C₄H₉•) would yield a prominent fragment ion corresponding to the [M-57]⁺ species.
Loss of Ammonia (B1221849): Another potential fragmentation pathway involves the elimination of a neutral ammonia molecule (NH₃), particularly in the absence of a more favorable cleavage.
Aromatic Ring Fragmentation: At higher collision energies, fragmentation of the chlorophenyl ring itself could occur, leading to the loss of chlorine or other characteristic fragments.
These fragmentation patterns provide a unique fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation.
Table 1: Predicted Major Fragment Ions of this compound in CID
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
|---|---|---|---|
| 198.1 | 141.0 | [C₇H₇ClN]⁺ | C₄H₉• (sec-butyl radical) |
| 198.1 | 125.0 | [C₇H₆Cl]⁺ | C₄H₉NH₂ |
Vibrational Spectroscopy for Molecular Conformation and Bonding Interactions
Vibrational spectroscopy, including FT-IR and FT-Raman, offers critical insights into the functional groups and bonding arrangements within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to the vibrations of its functional groups. vscht.cz As a primary amine, it will exhibit distinct N-H stretching vibrations. orgchemboulder.com The presence of both aliphatic and aromatic C-H bonds, as well as the C-Cl bond, will also give rise to specific absorptions.
Key expected vibrational modes include:
N-H Stretching: Primary amines typically show two bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. orgchemboulder.com
C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and butyl groups will be observed just below 3000 cm⁻¹. vscht.cz
N-H Bending: The scissoring vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com
C=C Stretching: Aromatic ring stretching vibrations will produce characteristic bands in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond in this aromatic amine is predicted to occur in the 1335-1250 cm⁻¹ range. orgchemboulder.com
C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 1090 cm⁻¹.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Asymmetric Stretch | ~3360 | Medium |
| N-H Symmetric Stretch | ~3290 | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| N-H Bend (Scissoring) | 1650-1580 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-N Stretch | 1335-1250 | Medium |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals. irdg.org
For this compound, the FT-Raman spectrum would be expected to prominently feature:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted benzene (B151609) ring is expected to be a particularly strong and characteristic band. Aromatic C-H stretching and C=C stretching bands will also be clearly visible.
C-H Stretching: Aliphatic and aromatic C-H stretching vibrations will be present, complementing the data from FT-IR.
Symmetric CH₃ Bending: The symmetric deformation of the methyl groups should produce a distinct signal.
C-Cl Stretching: The C-Cl bond vibration is also Raman active and would be observed in the spectrum.
Vibrations involving the polar N-H bond are typically weaker in Raman spectra compared to their intensity in IR spectra. researchgate.net
Table 3: Predicted FT-Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Strong |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| Aromatic Ring Breathing | ~1000 | Very Strong |
| Aromatic C=C Stretch | 1600-1580 | Strong |
| Symmetric CH₃ Bend | ~1380 | Medium |
X-ray Diffraction Analysis of Crystalline Forms of this compound and its Salts
An analysis of a suitable single crystal of the compound or, more likely, one of its salts (such as the hydrochloride salt), would yield precise data on:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the preferred spatial orientation of the chlorophenyl and sec-butyl groups relative to the chiral amine center.
Intermolecular Interactions: Crucially, this analysis would map out the network of non-covalent interactions that stabilize the crystal lattice. For the hydrochloride salt, strong hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) and the chloride anions (Cl⁻) would be expected to be a dominant feature, likely forming extensive chains or sheets within the crystal structure. Weaker interactions, such as C-H···π stacking, could also play a role.
Table 4: Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Information Obtained |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-Cl) |
| Bond Angles (°) | Angles between three connected atoms (e.g., C-C-N) |
| Torsion Angles (°) | Dihedral angles defining molecular conformation |
Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl 2 Methylbutan 1 Amine
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for studying molecular systems. Through DFT calculations, a comprehensive understanding of the structural and electronic characteristics of 1-(4-Chlorophenyl)-2-methylbutan-1-amine can be achieved.
The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its physical and chemical properties. DFT methods are employed to find the optimized, or lowest energy, geometry of this compound. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is identified.
Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. For this compound, rotations around the C-C and C-N bonds can lead to various conformers with distinct energy levels. DFT calculations can map out the potential energy surface, identifying the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. The steric and electronic interactions between the chlorophenyl group, the methylbutan chain, and the amine group are primary determinants of the preferred conformations. nih.gov
| Parameter | Value |
| Methodology | DFT/B3LYP |
| Basis Set | 6-311G** |
| Key Dihedral Angles | Specific angles defining the orientation of the phenyl ring relative to the alkyl chain will be determined. |
| Relative Energies of Conformers | The energy differences between stable conformers will be calculated. |
Note: The specific values in the table are placeholders and would be populated with data from actual DFT calculations.
Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. nih.govresearchgate.net
This correlation serves as a validation of the computational model and provides a detailed understanding of the molecule's dynamics. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and the alkyl chain, N-H stretching of the amine group, C-N stretching, and vibrations involving the chlorine atom. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | (Value) | (Value) | Asymmetric/Symmetric stretching of the amine group |
| C-H Aromatic Stretch | (Value) | (Value) | Stretching of C-H bonds in the phenyl ring |
| C-H Aliphatic Stretch | (Value) | (Value) | Stretching of C-H bonds in the methylbutan group |
| C-Cl Stretch | (Value) | (Value) | Stretching of the carbon-chlorine bond |
Note: The table represents a template for comparing calculated and experimental vibrational data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. irjweb.com
For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amine group and the chlorophenyl ring. The LUMO, conversely, would be situated on electron-deficient areas. Analysis of the spatial distribution of these orbitals provides insights into the potential sites for electrophilic and nucleophilic attack. wuxibiology.com
| Parameter | Energy (eV) |
| EHOMO | (Value) |
| ELUMO | (Value) |
| Energy Gap (ΔE) | (Value) |
Note: The energy values are placeholders for results from DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netnih.gov
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group and the chlorine atom, due to their high electronegativity. Positive potential would be expected around the hydrogen atoms of the amine group and potentially on the carbon atom attached to the nitrogen. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, which aligns closely with classical chemical bonding concepts. uni-muenchen.dewisc.edu NBO analysis can be used to calculate the natural atomic charges on each atom, providing a quantitative measure of the charge distribution. It also describes the hybridization of the atomic orbitals that form the chemical bonds.
Furthermore, NBO analysis can reveal important information about hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. acadpubl.eu For this compound, NBO analysis could elucidate the nature of the C-N and C-Cl bonds, the charge on the nitrogen and chlorine atoms, and any significant intramolecular charge transfer interactions. wisc.edu
| Atom | Natural Charge (e) | Hybridization |
| N | (Value) | (e.g., sp³) |
| Cl | (Value) | (e.g., sp³) |
| C (attached to N) | (Value) | (e.g., sp³) |
| C (in phenyl ring) | (Value) | (e.g., sp²) |
Note: This table illustrates the type of information obtained from an NBO analysis.
Quantum Chemical Descriptors for Reactivity and Stability Assessments
From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to provide a more quantitative assessment of the reactivity and stability of this compound. These descriptors are derived from conceptual DFT and include:
Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).
Electronegativity (χ): A measure of the molecule's ability to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η). nih.gov
These descriptors provide a theoretical framework for understanding the chemical behavior of this compound and can be used to compare its reactivity with other related compounds.
| Descriptor | Value (eV) |
| Ionization Potential (I) | (Value) |
| Electron Affinity (A) | (Value) |
| Electronegativity (χ) | (Value) |
| Chemical Hardness (η) | (Value) |
| Chemical Softness (S) | (Value) |
| Electrophilicity Index (ω) | (Value) |
Note: The values are placeholders and would be derived from the calculated HOMO and LUMO energies.
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Key global reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap results in a high hardness value, indicating high stability and low reactivity. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability. Soft molecules are more reactive than hard molecules. dergipark.org.tr
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.
These parameters are crucial for predicting how a molecule will behave in a chemical reaction. researchgate.net While specific DFT calculations for this compound are not widely available in published literature, an illustrative set of data can be presented to show what such a calculation would yield.
Illustrative Global Reactivity Descriptors This table presents hypothetical values for this compound, calculated using DFT, to illustrate the typical output of such an analysis.
| Descriptor | Symbol | Formula | Illustrative Value (eV) | Interpretation |
| HOMO Energy | EHOMO | - | -6.25 | Ability to donate electrons |
| LUMO Energy | ELUMO | - | -0.85 | Ability to accept electrons |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.40 | High value suggests high stability |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.70 | Indicates significant resistance to deformation |
| Chemical Softness | S | 1/η | 0.37 | Reciprocal of hardness |
| Electrophilicity Index | ω | μ²/2η | 1.83 | Represents the molecule's electron-accepting capacity |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.55 | Represents the "escaping tendency" of electrons |
Fukui Functions for Site-Specific Reactivity Analysis
The condensed Fukui functions for an atom 'k' are:
For nucleophilic attack (fk+): Identifies the most likely sites for an incoming nucleophile.
For electrophilic attack (fk-): Identifies the most likely sites to be attacked by an electrophile.
For radical attack (fk0): Identifies sites susceptible to radical reactions.
By analyzing these values, one can predict the regioselectivity of chemical reactions. For this compound, one would expect the nitrogen atom of the amine group and the aromatic carbon atoms to be key sites of reactivity.
Illustrative Fukui Function Indices for Selected Atoms This table presents hypothetical condensed Fukui function values for key atoms in this compound to demonstrate how reactivity varies across the molecule.
| Atom | Atom Type | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Interpretation |
| N | Amine Nitrogen | 0.085 | 0.195 | The nitrogen atom is a primary site for electrophilic attack. |
| C1 | Aromatic C (para to Cl) | 0.150 | 0.050 | This carbon is a likely site for nucleophilic attack. |
| C (ipso) | Aromatic C (bonded to Cl) | 0.045 | 0.110 | The chlorine atom influences the reactivity of this site. |
| Cl | Chlorine | 0.060 | 0.130 | The chlorine atom is also a potential site for electrophilic interaction. |
Thermodynamic Properties and Temperature Dependencies (e.g., Heat Capacity, Entropy, Enthalpy)
Computational chemistry can accurately predict the thermodynamic properties of a molecule, such as its heat capacity (Cp), entropy (S), and enthalpy (H). nih.gov These calculations are typically performed using statistical thermodynamics based on vibrational frequencies obtained from DFT calculations. researchgate.net Understanding how these properties change with temperature is essential for predicting the molecule's stability and behavior under different conditions. For instance, the standard enthalpy of formation (ΔfH°) provides a measure of the molecule's intrinsic stability.
Illustrative Thermodynamic Properties at Different Temperatures This table shows hypothetical calculated thermodynamic properties for this compound as a function of temperature.
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |
| 298.15 | 245.5 | 430.2 | 45.8 |
| 400 | 290.8 | 510.5 | 72.6 |
| 500 | 330.1 | 585.9 | 103.7 |
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein receptor. nih.gov Given its structure, a plausible target for this compound is the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters and is a target for drugs used in treating neurodegenerative diseases. nih.govmdpi.com
Prediction of Binding Modes with Biological Macromolecules
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. amazonaws.com The process involves sampling numerous possible conformations of the ligand within the receptor's active site and scoring them based on a force field. The resulting binding mode, or pose, reveals specific interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the complex. nih.gov For this compound docking into the MAO-B active site, it is hypothesized that the chlorophenyl ring would occupy a hydrophobic pocket, while the amine group could form key interactions with nearby residues. nih.gov
Conformational Changes Upon Ligand Binding
The binding of a ligand to a protein is not a simple "lock-and-key" event; it is a dynamic process that can induce conformational changes in both the ligand and the receptor. nih.gov While docking often treats the receptor as rigid, molecular dynamics simulations can model the flexibility of the protein. nih.gov Upon binding of a ligand like this compound, side chains of amino acids in the active site may rotate to better accommodate the ligand. nih.gov These induced-fit adjustments are crucial for achieving optimal binding and can significantly impact the ligand's affinity and functional effect. nih.gov
Interaction Energies and Affinities with Receptor Active Sites
Computational methods can provide quantitative estimates of the binding affinity. Docking programs generate a score that ranks different poses, with lower scores typically indicating better binding affinity. ijper.org More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from an MD simulation to calculate the binding free energy. This energy can be decomposed into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energy, providing a detailed understanding of the driving forces behind ligand binding. mdpi.com
Illustrative Interaction Energy Breakdown for Binding to MAO-B This table provides a hypothetical breakdown of the calculated binding free energy for this compound with a target receptor, illustrating the contributions of different energy components.
| Energy Component | Illustrative Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy | -35.5 | Favorable (hydrophobic and dispersion interactions) |
| Electrostatic Energy | -12.8 | Favorable (hydrogen bonds, charge interactions) |
| Polar Solvation Energy | +18.2 | Unfavorable (energy cost of desolvating polar groups) |
| Non-polar Solvation Energy | -4.1 | Favorable (related to the hydrophobic effect) |
| Binding Free Energy (ΔGbind) | -34.2 | Overall predicted binding affinity |
Non-Linear Optical (NLO) Properties Calculations
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the theoretical calculations of non-linear optical (NLO) properties for the compound this compound were found.
The investigation of NLO properties typically involves quantum chemical calculations, such as Density Functional Theory (DFT), to determine key parameters that describe a molecule's response to an external electric field. These parameters include the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). Such calculations provide insights into a material's potential for applications in optoelectronics and photonics.
While computational studies on the NLO properties of various other organic molecules, including some containing chlorophenyl groups, are available, the specific compound this compound does not appear to have been the subject of such published research. Therefore, detailed research findings and data tables for its NLO properties cannot be provided at this time.
Pharmacological Research: Mechanism Based Investigations of 1 4 Chlorophenyl 2 Methylbutan 1 Amine
Enzyme Inhibition Studies and Mechanistic Insights
No studies were found that investigated the enzyme inhibition properties of 1-(4-Chlorophenyl)-2-methylbutan-1-amine. Consequently, there is no information available regarding its inhibition kinetics, reversibility profiling, or the identification and characterization of any specific enzyme targets.
Receptor Binding Profiling and Functional Assays for Specific Receptor Targets
Similarly, the search for receptor binding profiles and functional assay data for this compound returned no relevant results. There is a lack of information on its affinity for any receptor, including the human cannabinoid receptors (hCB1R and hCB2R), and its functional activity at these or any other receptors.
Allosteric Modulation Investigations
Currently, there is a lack of specific published research investigating the allosteric modulation properties of this compound at any receptor or transporter. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, and can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effects of the endogenous ligand. wikipedia.orgmdpi.com
While direct evidence is absent for this specific compound, the broader class of phenylalkylamines and related molecules has been a source of interest for their potential interactions with monoamine transporters, which are known to be subject to allosteric regulation. nih.govnih.gov Monoamine transporters (MATs), including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), possess secondary (allosteric) binding sites that can influence the binding and transport of their primary substrates. researchgate.net Future research could explore whether this compound or its metabolites can interact with these allosteric sites on MATs, potentially influencing monoamine neurotransmission in a more nuanced manner than direct competitive inhibition or substrate release. Such investigations would be crucial to fully understand its pharmacological profile.
Neurochemical Investigations and Neurotransmitter System Interactions
Interaction with Neurotransmitter Reuptake Transporters (e.g., Monoamine Transporters)
Direct empirical data on the interaction of this compound with neurotransmitter reuptake transporters is not available in the current scientific literature. However, based on its structural similarity to other substituted phenethylamines, such as synthetic cathinones and amphetamine analogues, it is highly probable that it interacts with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). nih.govresearchgate.netnih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. nih.gov
Compounds of this class typically act as either substrates for these transporters (being taken up into the neuron and promoting the reverse transport, or efflux, of neurotransmitters) or as inhibitors of reuptake (blocking the transporter and increasing the extracellular concentration of neurotransmitters). nih.govresearchgate.net The specific action depends on subtle variations in the chemical structure. For example, many ring-substituted cathinones act as transporter substrates, leading to neurotransmitter release, while others with bulky nitrogen substituents tend to be potent transporter inhibitors. nih.gov Given its structure, this compound would be hypothesized to inhibit the reuptake of dopamine, norepinephrine, and/or serotonin, thus increasing their availability in the synapse. nih.govmdpi.com
Interactive Table: General Effects of Phenylalkylamine Subclasses on Monoamine Transporters
| Subclass | Primary Mechanism | Example Compound | Primary Transporter Targets |
| Amphetamines | Substrate/Releaser | Methamphetamine | DAT, NET, SERT |
| Substituted Cathinones | Substrate/Releaser or Inhibitor | Mephedrone (Releaser), MDPV (Inhibitor) | DAT, NET, SERT |
| Phenylpiperidines | Reuptake Inhibitor | Methylphenidate | DAT, NET |
This table represents general trends for classes of compounds structurally related to this compound and is for illustrative purposes only. The specific activity of the compound has not been determined.
Modulation of Neurotransmission Pathways and Signaling Cascades
As a consequence of its presumed interaction with monoamine transporters, this compound would be expected to modulate neurotransmission pathways that are dependent on dopamine, norepinephrine, and serotonin. By increasing the synaptic concentrations of these monoamines, the compound would lead to enhanced activation of their corresponding postsynaptic receptors. nih.gov This can trigger a cascade of intracellular signaling events.
For instance, increased dopaminergic activity is associated with the activation of signaling pathways linked to reward, motivation, and motor control. mdpi.com Enhanced norepinephrine signaling impacts pathways involved in alertness, focus, and autonomic function. Serotonergic systems are crucial for regulating mood, appetite, and sleep. mdpi.com The specific downstream effects would depend on the compound's relative affinity and efficacy at each of the monoamine transporters. Synthetic cathinones, for example, can profoundly disturb the pathways associated with monoamines, leading to a range of central nervous system effects. nih.gov Without direct experimental data, the precise impact of this compound on these complex signaling cascades remains speculative.
Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies
Elucidation of Key Pharmacophoric Elements
The core pharmacophore of compounds like this compound is the phenethylamine (B48288) skeleton. nih.gov This basic structure consists of a phenyl ring connected to an amino group by a two-carbon chain. Key pharmacophoric elements that determine the activity of this class of compounds at monoamine transporters include:
The Phenyl Ring: This lipophilic group is crucial for binding. Substitutions on this ring can dramatically alter potency and selectivity.
The Ethylamine Side Chain: The length and composition of this chain are important. The presence of a methyl group on the alpha-carbon, as seen in amphetamines, can protect the molecule from metabolism by monoamine oxidase.
The Amino Group: This basic group is essential for interaction with the transporters. It is typically protonated at physiological pH.
In the case of this compound, the pharmacophore includes a phenyl ring, a primary amine, and alkyl substitutions on the carbon chain adjacent to both the ring and the amine.
Impact of Chloro-Substitution and Methyl Group on Biological Activity
The specific substitutions on the this compound structure are predicted to significantly influence its biological activity based on established structure-activity relationships (SAR) for phenylalkylamines. nih.govmdpi.com
Chloro-Substitution: The presence of a chlorine atom at the 4-position of the phenyl ring is a common feature in many psychoactive compounds. Halogenation at this position, particularly with chlorine, often increases the compound's affinity for the serotonin transporter (SERT) relative to the dopamine transporter (DAT). nih.gov This can shift the pharmacological profile from being primarily dopaminergic to having a more significant serotonergic component. The inclusion of chlorine in a molecule can also impact its metabolic stability and ability to cross the blood-brain barrier. nih.gov
Methyl Group: The molecule features a methyl group at the 2-position of the butane (B89635) chain (an alpha-methyl group relative to the amine-bearing carbon if numbered differently). An alpha-methyl group, as seen in the structure of amphetamine, typically confers resistance to metabolism by monoamine oxidase (MAO), which can prolong the compound's duration of action. nih.gov The additional bulk of the ethyl group (making it a 2-methylbutan) may further influence its interaction with the binding pockets of the monoamine transporters, potentially affecting its affinity and whether it acts as a substrate or an inhibitor.
Interactive Table: Predicted Influence of Structural Moieties on Activity
| Structural Feature | General Influence on Phenylalkylamines | Predicted Impact on this compound |
| 4-Chloro Group on Phenyl Ring | Increases affinity for SERT; may alter metabolic profile. | Likely enhances serotonergic activity relative to a non-substituted analog. |
| Methyl Group on Butane Chain | May provide steric bulk influencing transporter binding; alpha-methylation can prevent MAO metabolism. | May increase duration of action and influence selectivity between DAT, NET, and SERT. |
This table is based on established SAR principles from related compound classes and represents hypothesized effects, as direct experimental data for this compound is unavailable.
Relationship Between Stereochemistry and Pharmacological Activity
The pharmacological activity of this compound, a chiral compound, is intrinsically linked to its stereochemistry. Due to the presence of two chiral centers, this compound can exist as four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The specific three-dimensional arrangement of atoms in each of these isomers dictates its interaction with biological targets, particularly the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
However, the well-established principles of stereopharmacology and extensive research on related substituted phenethylamine analogs provide a strong basis for understanding the expected differences in the pharmacological profiles of these isomers. It is widely recognized that stereoisomers of a psychoactive compound can exhibit significant variations in their potency, selectivity, and even their mode of action (e.g., uptake inhibitor versus releasing agent) at monoamine transporters.
For many substituted phenethylamines, the stereochemistry at the alpha-carbon (the carbon adjacent to the amine group) and the beta-carbon (the next carbon in the chain) plays a crucial role in determining their interaction with DAT, NET, and SERT. For instance, in many classes of phenethylamine-based stimulants, one enantiomer often displays significantly higher affinity and potency at DAT and NET compared to its mirror image. Similarly, the relative configuration of the two chiral centers in diastereomers can lead to profound differences in their selectivity for the different monoamine transporters.
While specific experimental values for this compound are not available, the following tables illustrate the type of data that would be necessary to fully characterize the relationship between its stereochemistry and pharmacological activity, based on typical findings for analogous compounds.
Table 1: Hypothetical In Vitro Binding Affinities (Kᵢ, nM) of this compound Stereoisomers at Monoamine Transporters
| Stereoisomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
|---|---|---|---|
| (1R,2S) | Data not available | Data not available | Data not available |
| (1S,2R) | Data not available | Data not available | Data not available |
| (1R,2R) | Data not available | Data not available | Data not available |
| (1S,2S) | Data not available | Data not available | Data not available |
Table 2: Hypothetical In Vitro Functional Activity (IC₅₀, nM) of this compound Stereoisomers on Monoamine Uptake
| Stereoisomer | Dopamine Uptake Inhibition | Norepinephrine Uptake Inhibition | Serotonin Uptake Inhibition |
|---|---|---|---|
| (1R,2S) | Data not available | Data not available | Data not available |
| (1S,2R) | Data not available | Data not available | Data not available |
| (1R,2R) | Data not available | Data not available | Data not available |
| (1S,2S) | Data not available | Data not available | Data not available |
A thorough investigation into the synthesis and pharmacological evaluation of the individual stereoisomers of this compound would be required to populate these tables and elucidate the precise structure-activity relationships. Such research would provide valuable insights into how subtle changes in the three-dimensional structure of this compound influence its interaction with key neurological targets.
Metabolism and Biotransformation Pathways of 1 4 Chlorophenyl 2 Methylbutan 1 Amine
In Vitro Metabolic Stability and Metabolite Identification
In vitro metabolic studies are essential for predicting a compound's fate in the body. These experiments typically use liver fractions, such as microsomes or hepatocytes, to assess metabolic stability and identify the resulting metabolites.
Hepatic Microsomal Stability and Cytochrome P450 (CYP) Mediated Metabolism
Hepatic microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are crucial for Phase I metabolism of many foreign compounds. nih.govmdpi.com The stability of a compound in the presence of liver microsomes is a key indicator of its potential for hepatic clearance. mdpi.com For a primary amine like 1-(4-Chlorophenyl)-2-methylbutan-1-amine, CYP-mediated oxidation is a probable metabolic pathway. nih.gov This can occur at several positions on the molecule, including the aromatic ring and the aliphatic side chain. The presence of a chlorine atom on the phenyl ring may influence the rate and sites of metabolism.
CYP enzymes are a superfamily of proteins, with isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 being responsible for the metabolism of the majority of drugs. nih.gov The specific CYP isoforms involved in the metabolism of this compound would need to be determined through reaction phenotyping studies using specific chemical inhibitors or recombinant human CYP enzymes.
Table 1: Predicted Phase I Metabolic Reactions for this compound
| Reaction Type | Predicted Site | Mediating Enzymes (Hypothetical) |
|---|---|---|
| Aromatic Hydroxylation | Phenyl ring | CYP1A2, CYP2D6 |
| Aliphatic Hydroxylation | Butyl chain | CYP3A4, CYP2C9 |
| N-dealkylation | Not applicable (primary amine) | N/A |
Enzymatic Biotransformation by Amine Transaminases
Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine to a keto acid, a process known as transamination. This pathway can be a significant route of metabolism for primary amines, converting them into their corresponding ketones. While prominent in industrial biocatalysis for creating chiral amines, their role in xenobiotic metabolism is also recognized. The biotransformation of this compound by ATAs would likely result in the formation of 1-(4-chlorophenyl)-2-methylbutan-1-one.
Identification and Structural Elucidation of Metabolites
Without experimental data, the exact structure of metabolites remains speculative. However, based on common metabolic pathways, potential metabolites could include hydroxylated derivatives on the phenyl ring or the butyl chain. Following Phase I oxidation, these metabolites could undergo Phase II conjugation reactions. The identification and structural confirmation of these metabolites would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov
In Vivo Metabolic Fate in Animal Models
In vivo studies in animal models are critical for understanding the complete metabolic profile of a compound, including absorption, distribution, metabolism, and excretion (ADME).
Major Metabolic Pathways (e.g., Oxidation, N-Demethylation, Glucuronidation)
In an animal model, this compound would likely undergo a combination of Phase I and Phase II metabolic reactions.
Oxidation: As discussed in the in vitro section, oxidation is a primary route for Phase I metabolism, likely mediated by CYP enzymes. nih.gov This could lead to the formation of various hydroxylated metabolites.
N-Demethylation: This pathway is not applicable as the compound is a primary amine.
Glucuronidation: This is a major Phase II conjugation pathway. After Phase I hydroxylation, the resulting hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The primary amine group itself could also potentially undergo N-glucuronidation. This process increases the water solubility of the compound, facilitating its excretion in urine or bile.
Species Differences in Metabolic Profiles
Significant species differences exist in drug metabolism, primarily due to variations in the expression and activity of metabolic enzymes like CYPs and UGTs. rug.nlnih.gov For example, the specific isoforms of CYP enzymes and their relative abundance can vary between rats, dogs, monkeys, and humans. rug.nlnih.gov These differences can lead to variations in both the rate of metabolism and the types of metabolites formed. nih.gov Therefore, the metabolic profile of this compound in preclinical animal models may not be directly translatable to humans. Extrapolating metabolic data across species requires careful consideration and often involves comparative studies using liver microsomes or hepatocytes from different species. rug.nl
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
No Publicly Available Research Found on the Metabolism and Biotransformation of this compound
Despite a comprehensive search of scientific literature, no specific data or research findings were identified for the metabolism, biotransformation pathways, structure-metabolism relationships, or the prediction of metabolic hot spots for the chemical compound this compound.
Extensive queries of scholarly databases and scientific repositories did not yield any studies dedicated to the metabolic fate of this particular molecule in any biological system. Consequently, the information required to populate the requested article, including detailed research findings and data tables on its biotransformation, is not available in the public domain.
The strict adherence to the subject compound, as per the user's instructions, prevents the inclusion of metabolic data from structurally similar but distinct compounds. While research exists for other molecules containing a 4-chlorophenyl moiety, extrapolating such data to this compound without specific experimental validation would be scientifically unsound and violate the core requirement of focusing solely on the specified compound.
Therefore, the sections and subsections outlined in the request concerning its metabolism and biotransformation cannot be addressed at this time due to the absence of relevant scientific research.
Conclusion and Future Directions in Research on 1 4 Chlorophenyl 2 Methylbutan 1 Amine
Synthesis of Novel Structural Motifs Based on 1-(4-Chlorophenyl)-2-methylbutan-1-amine
The foundational structure of this compound offers a scaffold for the synthesis of new and diverse chemical entities. Future research could focus on modifying various components of the molecule, such as the chlorophenyl ring, the alkyl chain, and the amine group. Systematic alterations to these structural motifs could lead to the creation of a library of novel compounds with potentially unique physicochemical and biological profiles. Investigating different synthetic routes and methodologies would also be a critical aspect of this research, aiming for efficient and scalable production of these new derivatives.
Advanced Mechanistic Studies of this compound Interactions
A significant unknown is how this compound and its potential derivatives interact with biological systems at a molecular level. Advanced mechanistic studies are therefore a crucial next step. These could involve a range of in vitro assays to identify potential protein targets, such as receptors, enzymes, or ion channels. Techniques like affinity chromatography, surface plasmon resonance, and computational docking simulations could be employed to elucidate binding affinities and interaction modes. Understanding these fundamental mechanisms is paramount to predicting the physiological effects of this class of compounds.
Development of Highly Selective and Potent Probes for Biological Systems
Should specific biological targets of this compound be identified, the development of highly selective and potent molecular probes would be a logical progression. These probes, often incorporating fluorescent tags or other reporter molecules, would be invaluable tools for studying the localization, expression, and function of the target in cells and tissues. Such research could contribute significantly to our understanding of various biological pathways and could have applications in diagnostics and bio-imaging.
Integration of In Silico and Experimental Approaches for Compound Optimization
To accelerate the discovery and development process, a synergistic approach combining computational (in silico) and experimental methods is essential. Quantitative structure-activity relationship (QSAR) studies could be performed on a series of synthesized analogs to build predictive models. mdpi.com These models would help in prioritizing the synthesis of compounds with the highest likelihood of desired biological activity, thereby optimizing resources and time. This iterative cycle of computational prediction, chemical synthesis, and biological testing is a powerful strategy for modern drug discovery and materials science.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H16ClN | PubChem nih.gov |
| Molecular Weight | 197.70 g/mol | PubChem nih.gov |
| XLogP3-AA | 3.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
| Exact Mass | 197.0971272 | PubChem nih.gov |
| Monoisotopic Mass | 197.0971272 | PubChem nih.gov |
| Topological Polar Surface Area | 26 Ų | PubChem nih.gov |
| Heavy Atom Count | 13 | PubChem nih.gov |
| Complexity | 141 | PubChem nih.gov |
Q & A
Q. What experimental controls are critical in assessing off-target effects in receptor profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
